molecular formula C18H18N4O4S B6581364 2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole CAS No. 1202982-09-9

2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole

Cat. No.: B6581364
CAS No.: 1202982-09-9
M. Wt: 386.4 g/mol
InChI Key: GGNXEYITAPYYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole is a benzothiazole derivative characterized by a nitro group at the 6-position and a piperazine moiety substituted with a 2,5-dimethylfuran-3-carbonyl group. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system (CNS)-targeting properties.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-9-14(12(2)26-11)17(23)20-5-7-21(8-6-20)18-19-15-4-3-13(22(24)25)10-16(15)27-18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXEYITAPYYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous benzothiazole derivatives:

Compound Name Benzothiazole Substituents Piperazine/Pyrazoline Substituents Biological Activities Key Findings
2-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole 6-nitro 4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl Hypothesized CNS activity High lipophilicity (logP ~3.2); potential blood-brain barrier permeability
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () N/A (acetic acid derivative) 4-(Fmoc)piperazin-1-yl Peptide synthesis intermediate Fmoc group enables temporary protection; cleaved under basic conditions
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole () 6-methyl 5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl Antitumor, antidepressant Pyrazoline moiety enhances planar rigidity; IC50 = 12 µM (breast cancer cells)

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability : The dimethylfuran substituent in the target compound contributes to a calculated logP of ~3.2, suggesting moderate lipophilicity favorable for CNS penetration. In contrast, the Fmoc-protected analog () is highly polar (logP <1), limiting membrane permeability but optimizing it for solid-phase peptide synthesis .
  • This contrasts with the 6-methyl group in ’s compound, which offers electron-donating effects, stabilizing π-π stacking in crystal structures .
  • Synthetic Accessibility : The target compound likely employs a coupling reaction between a nitro-substituted benzothiazole and a pre-functionalized piperazine. ’s compound uses hydrazine condensation, a method less applicable to piperazine derivatives .

Dose-Effect Relationships and Potency

The Litchfield-Wilcoxon method () provides a framework for evaluating median effective doses (ED50) in compounds like these. For instance:

  • ’s compound showed an ED50 of 15 mg/kg in murine antidepressant models, with a steep dose-response slope (indicative of high target specificity) .
  • Target compound : Preliminary in vitro assays suggest sub-micromolar IC50 values against serotonin receptors, though in vivo ED50 data remain unreported .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.